molecular formula C20H17Cl3N4 B1683843 Vatalanib dihydrochloride CAS No. 212141-51-0

Vatalanib dihydrochloride

Cat. No. B1683843
M. Wt: 419.7 g/mol
InChI Key: AZUQEHCMDUSRLH-UHFFFAOYSA-N
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Description

Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .


Molecular Structure Analysis

The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .


Chemical Reactions Analysis

Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .


Physical And Chemical Properties Analysis

Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .

Scientific Research Applications

Metabolism and Disposition in Cancer Patients

Vatalanib dihydrochloride has been studied for its metabolism and disposition in patients with advanced cancer. It undergoes oxidative metabolism and is mainly excreted via the biliary-fecal route. These studies provide valuable insights into the pharmacokinetics of Vatalanib, indicating rapid absorption and clearance mainly through oxidative metabolism, with significant excretion via feces and urine (Jost et al., 2006).

Clinical Development in Solid Tumors

Research has extensively investigated Vatalanib's efficacy in patients with solid tumors, especially colorectal cancer. Early trials showed promising results, utilizing dynamic contrast-enhanced MRI as a pharmacodynamic tool to define effective doses. Despite mixed outcomes in phase III trials, continued research explores Vatalanib's potential across various cancers and dosing schedules, highlighting the ongoing exploration of its therapeutic applications (Scott et al., 2007).

Effects on Human Pterygial Fibroblasts

Vatalanib has demonstrated inhibitory effects on the proliferation and migration of human pterygial fibroblasts (HPFs) in vitro. This suggests potential applications in reducing fibroblast activity associated with certain eye diseases, offering insights into non-cancerous conditions that may benefit from Vatalanib's antiangiogenic properties (Kim et al., 2017).

Novel Combinations and Formulations

Studies have also explored Vatalanib in combination with other therapeutic agents, such as Pemetrexed disodium, in advanced solid tumors. These combinations aim to enhance efficacy while managing tolerability, demonstrating the potential for Vatalanib to be part of multi-drug regimens for more effective cancer treatment strategies (Wang et al., 2018).

Anticancer Activity of Derivatives

Research into derivatives of Vatalanib, designed to target VEGFR-2 enzyme with improved potency and selectivity, has yielded compounds demonstrating significant in vitro anticancer activity against various cancer cell lines. This underscores the ongoing efforts to optimize Vatalanib's structure for enhanced anticancer efficacy (Abouzid et al., 2013).

Future Directions

Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .

properties

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049073
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vatalanib dihydrochloride

CAS RN

212141-51-0
Record name Vatalanib dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 15.22 g (59.52 mmol) 1-chloro-4-(4-pyridylmethyl)phthalazine (for preparation see German Auslegeschrift no. 1061 788 [published Jul. 23, 1959]), 7.73 g (60.59 mmol) 4-chloroaniline and 200 ml 1-butanol is heated for 2 h under reflux. The crystallizate which is obtained when the mixture slowly cools to 5° C. is then filtered off and washed with 1-butanol and ether. The filter residue is dissolved in about 200 ml hot methanol, the solution is treated with 0.75 g activated carbon and filtered via a Hyflo Super Cel, and the pH of the filtrate is adjusted to about 2.5 with 7 ml 3N methanolic HCl. The filtrate is evaporated to about half the original volume and ether added until slight turbidity occurs; cooling then leads to the precipitation of crystals. The crystallizate is filtered off, washed with a mixture of methanol/ether (1:2) as well as ether, dried for 8 h at 110° C. under HV, and equilibrated for 72 h at 20° C. and in room atmosphere. In this way, the title compound is obtained with a water content of 8.6%; m.p. >270° C.; 1H NMR (DMSO-d6) 11.05-12.20 (br), 9.18-9.23 (m, 1H), 8.88 (d, 2H), 8.35-8.40 (m, 1H), 8.18-8.29 (m, 2H), 8.02 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 5.02 (s, 2H); ESI-MS: (M+H)+=347.
Quantity
15.22 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

While stirring, 6.24 g (18 mmol) 1-(4-chloroanilino)-4-(4-pyridylmethyl)phthalazine is dissolved in 180 ml methanol at about 50° C. The solution is cooled to RT and mixed slowly with 3.15 ml (38.2 mmol) conc. (about 37%) hydrochloric acid. When 100 ml ether is added dropwise to the reaction mixture, a crystalline precipitate forms. The suspension thereof is stirred for 15 min at RT. A further 80 ml is added dropwise to the suspension, which is stirred for a further 15 min at 20° C. and then for 0.5 h under ice cooling. After filtration, washing of the filter residue with ether, drying under HV (5 h, 90° C.) and equilibration (room atmosphere, 24 h, 20° C.), title compound is obtained with a water content of 8.63%; m.p. 268-270° C.; 1H NMR (DMSO-d6): Identical to Example 1 apart from high-field shift of signals by 0.03 ppm.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vatalanib dihydrochloride

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